Cas no 1807983-67-0 ((3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione)

(3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a bicyclic imide compound characterized by its rigid, stereospecific structure, which is derived from a hexahydro-4,7-methanoisoindole framework. The defined stereochemistry at the 3a, 4, 7, and 7a positions ensures high enantiomeric purity, making it valuable for asymmetric synthesis and chiral auxiliary applications. Its stability under standard conditions and compatibility with a range of organic reactions enhance its utility in pharmaceutical intermediates and fine chemical synthesis. The compound’s bicyclic core also offers potential for derivatization, enabling the development of structurally diverse analogs for research in medicinal chemistry and materials science.
(3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione structure
1807983-67-0 structure
Product name:(3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
CAS No:1807983-67-0
MF:
MW:
CID:4558363

(3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione Chemical and Physical Properties

Names and Identifiers

    • (3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H) -dione
    • (3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
    • Inchi: InChI=1S/C9H11NO2/c11-8-6-4-1-2-5(3-4)7(6)9(12)10-8/h4-7H,1-3H2,(H,10,11,12)/t4-,5+,6-,7+
    • InChI Key: RIVOBMOBWMOLDJ-UMRXKNAASA-N
    • SMILES: O=C1NC(=O)[C@@H]2[C@H]1[C@H]3C[C@@H]2CC3

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0

(3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
AN HUI ZE SHENG Technology Co., Ltd.
H293770-500mg
(3aR,4R,7S,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
1807983-67-0
500mg
¥1800.00 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1148279-1g
(3aR,4R,7S,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
1807983-67-0 98%
1g
¥6279 2023-04-09
AN HUI ZE SHENG Technology Co., Ltd.
H293770-2.5g
(3aR,4R,7S,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
1807983-67-0
2.5g
¥8160.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
H293770-250mg
(3aR,4R,7S,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
1807983-67-0
250mg
¥1020.00 2023-09-15
Chemenu
CM537099-500mg
(3aR,4R,7S,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
1807983-67-0 95%+
500mg
$398 2023-03-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1148279-250mg
(3aR,4R,7S,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
1807983-67-0 98%
250mg
¥2205 2023-04-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1148279-500mg
(3aR,4R,7S,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
1807983-67-0 98%
500mg
¥3108 2023-04-09
Chemenu
CM537099-1g
(3aR,4R,7S,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
1807983-67-0 95%+
1g
$743 2023-03-26
AN HUI ZE SHENG Technology Co., Ltd.
H293770-1g
(3aR,4R,7S,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
1807983-67-0
1g
¥3360.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
H293770-5g
(3aR,4R,7S,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
1807983-67-0
5g
¥14040.00 2023-09-15

(3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione Related Literature

Additional information on (3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Comprehensive Analysis of (3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (CAS No. 1807983-67-0)

The compound (3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (CAS No. 1807983-67-0) is a highly specialized bicyclic organic molecule with significant potential in pharmaceutical and material science applications. Its unique stereochemistry, defined by the 3aR,4R,7S,7aS configuration, contributes to its rigid structure and functional versatility. Researchers are increasingly interested in this compound due to its potential as a building block for chiral catalysts, drug intermediates, and polymeric materials. The hexahydro-1H-4,7-methanoisoindole core structure offers exceptional stability, making it valuable for high-temperature applications and controlled-release formulations.

Recent trends in green chemistry have spotlighted 1807983-67-0 as a candidate for sustainable synthesis routes. Its compatibility with biocatalysis and flow chemistry systems aligns with the industry's shift toward reduced solvent waste and energy efficiency. Computational studies using AI-driven molecular modeling tools suggest promising binding affinities for enzyme targets, particularly in neurological research, where its bridged bicyclic system may mimic natural alkaloids. These findings have spurred patent filings exploring its use in neuroprotective agents and ion channel modulators.

The compound's nomenclature frequently appears in searches related to stereoselective synthesis and asymmetric hydrogenation techniques. Analytical characterization via HPLC chiral separation and X-ray crystallography confirms its enantiomeric purity, a critical parameter for regulatory submissions. Notably, its isoindole-1,3(2H)-dione moiety shares structural similarities with phthalimide derivatives, a class investigated for anti-inflammatory properties and photostabilizers in polymers. This dual functionality makes it a compelling subject for structure-activity relationship (SAR) studies.

In material science, the thermal stability of (3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has attracted attention for high-performance polymers. Its incorporation into polyimide backbones enhances glass transition temperatures while maintaining optical clarity, addressing demands in flexible electronics and 5G infrastructure components. Manufacturers are optimizing scalable production methods to meet growing interest from the aerospace and microelectronics sectors.

Safety evaluations indicate favorable toxicological profiles, with no significant ecotoxicity concerns reported. This supports its inclusion in biocompatible materials and cosmetic formulations, where its hydrogen-bonding capacity improves active ingredient delivery. As regulatory agencies emphasize PFAS alternatives, this compound's halogen-free structure positions it as a sustainable option for surface modifiers and adhesive promoters.

Ongoing research explores derivatization strategies to enhance its water solubility for aqueous formulations, addressing a key industry challenge. Collaborative studies between academia and pharmaceutical companies investigate its prodrug potential, particularly for blood-brain barrier penetration. The compound's CAS 1807983-67-0 continues to generate scholarly discussions in journals covering medicinal chemistry and advanced materials, reflecting its interdisciplinary relevance.

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